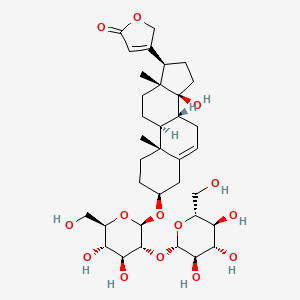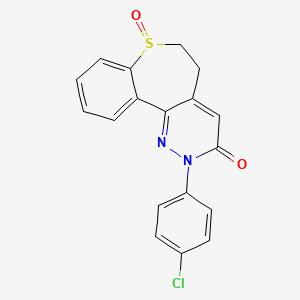
YM 90K hydrochloride
Overview
Description
YM 90K hydrochloride is a synthetic compound known for its potent antagonistic effects on AMPA receptors. It is primarily used in scientific research to study neuroprotection and the modulation of excitatory neurotransmission. The compound has shown significant potential in models of cerebral ischemia and other neurological conditions.
Mechanism of Action
Target of Action
YM 90K hydrochloride, also known as YM-90K, YM90K, or 6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione, is a selective and potent antagonist of AMPA receptors . These receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central nervous system .
Mode of Action
This compound interacts with AMPA receptors by inhibiting the binding of [3H] AMPA with a Ki value of 84 nM . This interaction results in the inhibition of glutamate-elicited currents, as demonstrated in experiments with GluA1 channels heterologously expressed in Xenopus oocytes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glutamatergic pathway . By antagonizing AMPA receptors, this compound can modulate the excitatory synaptic transmission mediated by these receptors .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability .
Result of Action
The action of this compound leads to several molecular and cellular effects. It inhibits AMPA-induced decreases in choline acetyltransferase (ChAT) activity in rat striatum ex vivo in a dose-dependent manner . It also inhibits audiogenic seizures in susceptible DBA/2 mice when administered intraperitoneally .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s inhibitory effect on glutamate-elicited currents was observed at a holding potential of -80 mV . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of YM 90K hydrochloride involves several key steps:
Condensation Reaction: The starting material, 5-chloro-2-nitroaniline, is condensed with imidazole in the presence of potassium hydroxide in dimethyl sulfoxide to form 5-(1-imidazolyl)-2-nitroaniline.
Hydrogenation: The nitro group is reduced to an amine using palladium on carbon in hydrochloric acid, yielding the diamine.
Cyclization: The diamine is then condensed with oxalic acid in hydrochloric acid to form 6-(1-imidazolyl)quinoxaline-2,3-dione hydrochloride.
Nitration: Finally, the compound is nitrated using a mixture of nitric acid and sulfuric acid to produce this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: YM 90K hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The compound can be reduced to its corresponding amine derivative.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Palladium on carbon in hydrochloric acid.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products:
Reduction Product: The corresponding amine derivative.
Substitution Products: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
YM 90K hydrochloride has a wide range of applications in scientific research:
Neuroprotection: It has been shown to have neuroprotective effects in models of focal and global cerebral ischemia.
Neuroscience: Used to study the modulation of excitatory neurotransmission and the role of AMPA receptors in neurological conditions.
Pharmacology: Helps in understanding the pharmacological properties of AMPA receptor antagonists and their potential therapeutic applications.
Drug Development: Serves as a lead compound for the development of new neuroprotective agents.
Comparison with Similar Compounds
NBQX: Another AMPA receptor antagonist with similar neuroprotective properties.
CNQX: A competitive antagonist of AMPA receptors used in similar research applications.
DNQX: A quinoxalinedione derivative with antagonistic effects on AMPA receptors.
Uniqueness: YM 90K hydrochloride is unique due to its high selectivity and potency as an AMPA receptor antagonist. It has a lower Ki value compared to other similar compounds, indicating stronger binding affinity and efficacy .
Properties
IUPAC Name |
6-imidazol-1-yl-7-nitro-1,4-dihydroquinoxaline-2,3-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N5O4.ClH/c17-10-11(18)14-7-4-9(16(19)20)8(3-6(7)13-10)15-2-1-12-5-15;/h1-5H,(H,13,17)(H,14,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLFDVOHVJPDIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=C(C=C3C(=C2)NC(=O)C(=O)N3)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165547 | |
| Record name | 6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154164-30-4 | |
| Record name | 6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154164304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | YM-90K | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAEXCLWI0Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]-5-methylhexanamide](/img/structure/B1683438.png)




